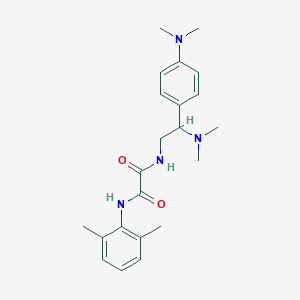

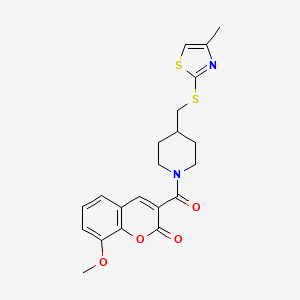

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

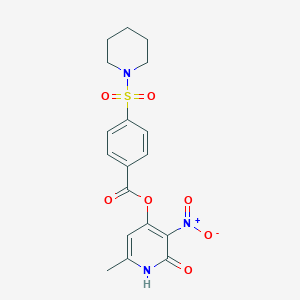

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C22H30N4O2 and its molecular weight is 382.508. The purity is usually 95%.

BenchChem offers high-quality N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Organometallic Compounds

- Triorganotin Cations Stabilized by Intramolecular Coordination : Research on {C, N, N′-2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides has contributed to understanding the synthesis, solubility, and structural characteristics of organometallic compounds with dimethylamino groups. These compounds exhibit unique solubility behaviors and structural features, including triorganotin cations with a trigonal bipyramidal structure, highlighting the potential for diverse applications in materials science and catalysis (Koten et al., 1978).

Advanced Polymer Synthesis

- Functionalized Polymers with Aromatic Tertiary Amine Groups : The synthesis of 1,1-Bis(4-dimethylamino)phenyl)ethylene through the 'Wittig-type' reaction has enabled the production of terminally functionalized polymers. These polymers, having aromatic tertiary amine groups, were prepared by crossover reactions, showcasing innovative approaches to polymer functionalization for potential use in advanced materials and nanotechnology (Jungahn Kim et al., 1998).

Optical Resolution and Chiral Applications

- Chiral Auxiliary and Optical Resolution : The optical resolution of various chiral compounds, including 1-phenylethylamine and derivatives, through preferential crystallization techniques, has been explored. These methodologies provide foundational knowledge for the development of chiral drugs and materials, illustrating the significance of chiral resolution in synthetic organic chemistry (Saigo, 1985).

Molecular Probes and Dyes

- Fluorescent Solvatochromic Dyes : The development of fluorescent dyes with dimethylamino groups has advanced the creation of sensitive molecular probes. These probes, featuring "push-pull" electron transfer systems, have significant implications for biological imaging and diagnostics, highlighting the role of synthetic chemistry in biomedical research (Diwu et al., 1997).

Novel Insecticide Development

- Flubendiamide Insecticide : Research on flubendiamide, a novel class of insecticide, demonstrates the potential of compounds with complex substituents, including dimethylamino groups, for agricultural applications. The unique structure and mode of action of flubendiamide underline the importance of chemical synthesis in developing new solutions for pest management (Tohnishi et al., 2005).

properties

IUPAC Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2,6-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2/c1-15-8-7-9-16(2)20(15)24-22(28)21(27)23-14-19(26(5)6)17-10-12-18(13-11-17)25(3)4/h7-13,19H,14H2,1-6H3,(H,23,27)(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWNIOUGZHKMAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2360963.png)

![N-[2-Nitro-4-(Trifluoromethyl)phenyl]morpholin-4-Amine](/img/structure/B2360967.png)

![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2360970.png)

![4-benzyl-N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2360973.png)

![2-[4-(3-iodobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B2360975.png)

![1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2360978.png)